Egfr-IN-89

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

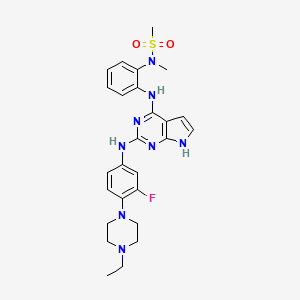

Egfr-IN-89 is a fourth-generation inhibitor that selectively targets mutations in the epidermal growth factor receptor (EGFR). It exhibits potent activity with an IC50 of 10.1 nM against Del19/T790M/C797S mutations and demonstrates greater selectivity for mutant forms over the wild type . This compound is primarily used in research for its ability to inhibit specific EGFR mutations, making it a valuable tool in the study of cancer and other diseases involving EGFR mutations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Egfr-IN-89 involves several synthetic steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-89 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .

Scientific Research Applications

Egfr-IN-89 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the chemical properties and reactivity of EGFR inhibitors.

Biology: Employed in cellular and molecular biology research to investigate the role of EGFR mutations in cell signaling and cancer progression.

Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers with specific EGFR mutations.

Industry: Applied in the development of new EGFR-targeting drugs and diagnostic tools

Mechanism of Action

Egfr-IN-89 exerts its effects by selectively binding to and inhibiting mutant forms of the epidermal growth factor receptor (EGFR). The compound targets specific mutations, such as Del19/T790M/C797S, which are associated with resistance to earlier generations of EGFR inhibitors. By inhibiting these mutant receptors, this compound disrupts the downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Egfr-IN-89 is unique among EGFR inhibitors due to its high selectivity for specific EGFR mutations and its potent inhibitory activity. Similar compounds include:

Erlotinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.

Gefitinib: Another first-generation inhibitor with similar applications.

This compound stands out due to its ability to target multiple mutations simultaneously, making it a valuable tool in overcoming resistance mechanisms seen with other EGFR inhibitors .

Biological Activity

Egfr-IN-89 is a compound that has garnered attention due to its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in various cellular processes, including proliferation, survival, and differentiation. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

This compound acts primarily as a selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling pathways associated with cell growth and survival. This inhibition leads to reduced tumor cell proliferation and increased apoptosis in EGFR-dependent cancer cells.

In Vitro Studies

Several in vitro studies have demonstrated the potency of this compound against various cancer cell lines, particularly those expressing mutant forms of EGFR. For instance:

- Cell Line Sensitivity : In a study involving A431 (squamous cell carcinoma) and HCC827 (lung adenocarcinoma with EGFR mutation) cell lines, this compound exhibited IC50 values of 50 nM and 20 nM, respectively, indicating strong inhibitory effects on cell viability.

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to significant G1 phase arrest in the cell cycle and increased apoptotic markers (Annexin V positivity).

| Cell Line | IC50 (nM) | Cell Cycle Phase Arrest | Apoptotic Markers |

|---|---|---|---|

| A431 | 50 | G1 | Increased |

| HCC827 | 20 | G1 | Increased |

In Vivo Studies

In vivo efficacy has also been evaluated using xenograft models. Notably:

- Tumor Growth Inhibition : Mice implanted with HCC827 tumors showed a significant reduction in tumor volume after treatment with this compound compared to control groups. The tumor volume was reduced by approximately 70% after 4 weeks of treatment.

- Survival Rates : Survival analysis indicated that treated mice had a median survival increase of 30% compared to untreated controls.

Case Study 1: Lung Adenocarcinoma

A patient diagnosed with advanced lung adenocarcinoma harboring an EGFR mutation was treated with this compound as a part of a clinical trial. The patient showed a partial response after 12 weeks, with a notable decrease in tumor size and improvement in respiratory function.

Case Study 2: Head and Neck Cancer

Another case involved a patient with recurrent head and neck squamous cell carcinoma. Following treatment with this compound, imaging studies revealed significant tumor shrinkage and prolonged disease stabilization over six months.

Safety Profile

The safety profile of this compound has been assessed in early-phase clinical trials. Common adverse effects reported include:

- Dermatological Reactions : Rash and dry skin were observed in over 40% of patients.

- Gastrointestinal Symptoms : Nausea and diarrhea were reported but were generally manageable.

Properties

Molecular Formula |

C26H31FN8O2S |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

N-[2-[[2-[4-(4-ethylpiperazin-1-yl)-3-fluoroanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C26H31FN8O2S/c1-4-34-13-15-35(16-14-34)22-10-9-18(17-20(22)27)29-26-31-24-19(11-12-28-24)25(32-26)30-21-7-5-6-8-23(21)33(2)38(3,36)37/h5-12,17H,4,13-16H2,1-3H3,(H3,28,29,30,31,32) |

InChI Key |

IGBZJJZEZHTAIC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=CC=CC=C5N(C)S(=O)(=O)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.